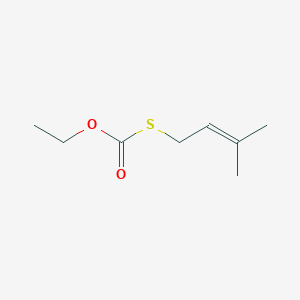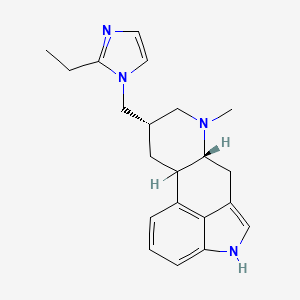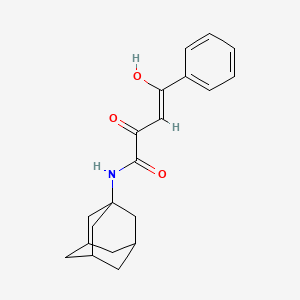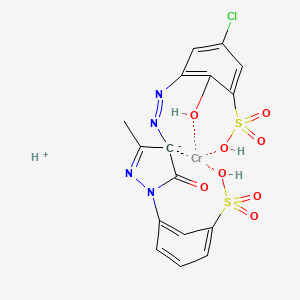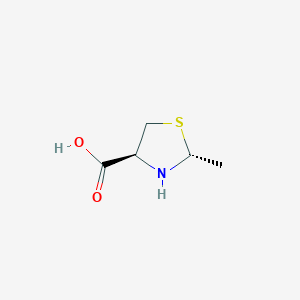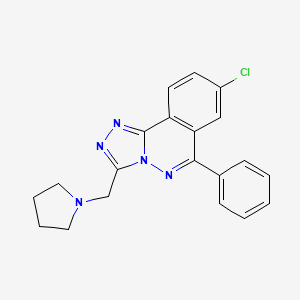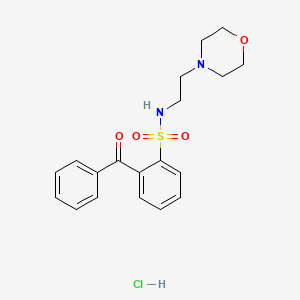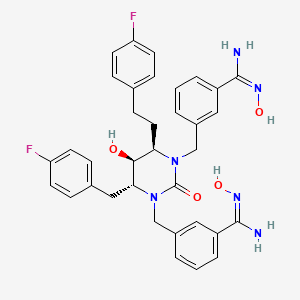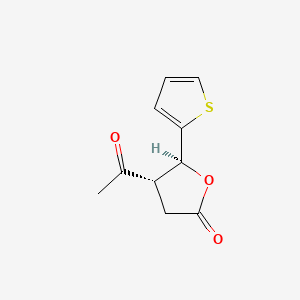
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)-: is an organic compound belonging to the furanone family This compound is characterized by its unique structure, which includes a furanone ring fused with a thienyl group and an acetyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- typically involves the condensation of a thienyl-substituted aldehyde with an acetyl-substituted furanone precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include thienyl aldehyde, acetyl furanone, and a suitable catalyst such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow reactors and automated synthesis systems can also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions: 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furanone or thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuranone, tetrahydrofuranone.
Substitution: Various substituted furanone and thienyl derivatives.
科学的研究の応用
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-furyl)-, (E)-
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-pyridyl)-, (E)-
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-phenyl)-, (E)-
Comparison:
- Uniqueness: The presence of the thienyl group in 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
- Reactivity: The thienyl group can participate in additional reactions, such as electrophilic aromatic substitution, which may not be possible with other substituents.
- Biological Activity: The specific substituents on the furanone ring can significantly impact the compound’s biological activity, making 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- a valuable compound for targeted research and applications.
特性
CAS番号 |
88221-02-7 |
|---|---|
分子式 |
C10H10O3S |
分子量 |
210.25 g/mol |
IUPAC名 |
(4S,5S)-4-acetyl-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C10H10O3S/c1-6(11)7-5-9(12)13-10(7)8-3-2-4-14-8/h2-4,7,10H,5H2,1H3/t7-,10+/m1/s1 |
InChIキー |
FIPFPIJJBZYGAA-XCBNKYQSSA-N |
異性体SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC=CS2 |
正規SMILES |
CC(=O)C1CC(=O)OC1C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



